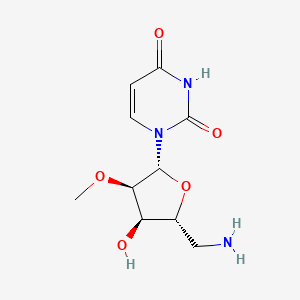
1-(2-Bromopyridin-3-yl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromopyridin-3-yl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a nitrogen atom in a six-membered ring This compound is characterized by the presence of a bromopyridine moiety attached to a methylpiperazine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Bromopyridin-3-yl)-4-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-bromopyridine with 4-methylpiperazine in the presence of a suitable base and solvent. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and solvent recovery to minimize waste and reduce costs.
化学反応の分析
Types of Reactions: 1-(2-Bromopyridin-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include piperidine derivatives.
科学的研究の応用
1-(2-Bromopyridin-3-yl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Bromopyridin-3-yl)-4-methylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.
類似化合物との比較
1-(2-Bromopyridin-3-yl)-4-methylpiperazine can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound has a similar bromopyridine moiety but differs in the piperidine ring structure.
2-Bromopyridin-3-yl sulfurofluoridate: This compound contains a bromopyridine moiety with a sulfurofluoridate group, offering different reactivity and applications.
(2-Bromopyridin-3-yl)boronic acid: This compound features a boronic acid group, making it useful in Suzuki-Miyaura cross-coupling reactions.
特性
分子式 |
C10H14BrN3 |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
1-(2-bromopyridin-3-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H14BrN3/c1-13-5-7-14(8-6-13)9-3-2-4-12-10(9)11/h2-4H,5-8H2,1H3 |
InChIキー |
KPPLYTXFVVRFNX-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C(N=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


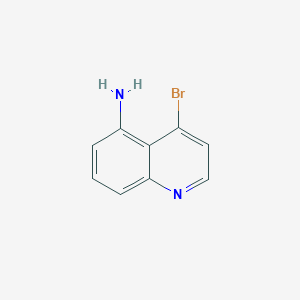


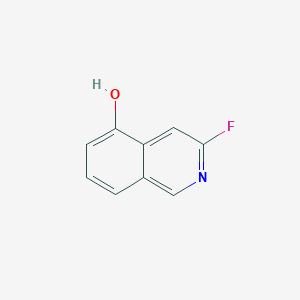
![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)

![2-[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13655925.png)
![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
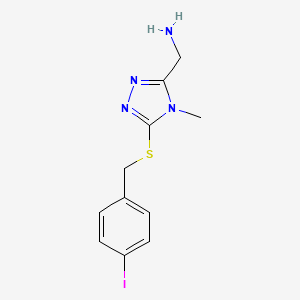
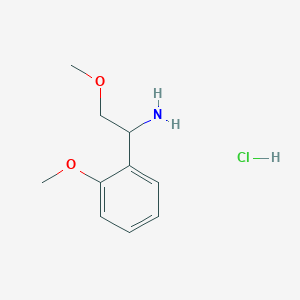
![3-(4-Fluoropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13655948.png)
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)
